Gaxilose

Catalog No.
S528735
CAS No.
14087-31-1
M.F
C11H20O10
M. Wt
312.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gaxilose

CAS Number

14087-31-1

Product Name

Gaxilose

IUPAC Name

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

InChI

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1

InChI Key

BYZQBCIYLALLPA-NOPGXMAYSA-N

SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

solubility

Soluble in DMSO, not in water

Synonyms

4-O-galactopyranosylxylose, 4-O-galactosyl-D-xylose, 4-O-galactosylxylose, gaxilose

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O

The exact mass of the compound Gaxilose is 312.1056 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. It belongs to the ontological category of glycosylxylose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a small molecule drug primarily utilized for diagnosing lactose intolerance, specifically hypolactasia. It belongs to the class of fatty acyl glycosides, which are organic compounds characterized by a mono- or disaccharide moiety linked to a hydroxyl group of a fatty alcohol or phosphorylated alcohol. The molecular formula of gaxilose is C₁₁H₂₀O₁₀, and it has a molecular weight of approximately 312.27 g/mol .

This compound is notable for its role in non-invasive diagnostic methods, particularly in measuring urinary excretion of D-xylose after oral administration. Gaxilose serves as a substrate for β-galactosidase, facilitating the assessment of lactase enzyme activity in individuals suspected of having lactose intolerance .

Typical of glycosides. Its interactions often involve hydrolysis and enzymatic breakdown by β-galactosidase, which cleaves the glycosidic bond, releasing D-xylose and galactose. This reaction is crucial for its application in diagnostic tests for lactose intolerance, where the amount of D-xylose excreted in urine serves as an indicator of lactase activity .

Additionally, gaxilose can undergo condensation reactions, such as those seen in the synthesis of oligosaccharides containing galactose and xylose .

Gaxilose exhibits significant biological activity as a diagnostic agent. It is primarily used to assess lactase deficiency by measuring the urinary excretion of D-xylose post-administration. This test helps differentiate between lactose intolerance and other gastrointestinal disorders. The compound's interaction with β-galactosidase is fundamental to its function, as it acts as a substrate that reflects the enzyme's activity in the digestive system .

Moreover, research indicates that gaxilose may have implications in understanding carbohydrate metabolism and its associated disorders, although further studies are needed to explore these potential avenues fully .

The synthesis of gaxilose typically involves several steps:

  • Starting Materials: The synthesis often begins with tetra-O-acetyl-α-D-galactopyranosyl bromide and benzyl 2,3-anhydro β-D-ribopyranoside.
  • Condensation Reaction: These starting materials undergo a Knorr reaction to form the desired glycoside structure.
  • Deacetylation: The final step usually involves deacetylation to yield gaxilose in its active form .

This multi-step synthetic pathway allows for the production of gaxilose with high purity and specificity for its intended diagnostic applications.

Gaxilose's primary application lies in its use as a diagnostic tool for lactose intolerance. It enables healthcare professionals to conduct non-invasive tests that measure lactase enzyme activity through urinary D-xylose quantification. This method is particularly beneficial for patients who may experience discomfort during traditional lactose tolerance tests .

Additionally, ongoing research may expand gaxilose's applications into areas related to metabolic disorders and gastrointestinal health, although these uses are still under investigation.

Interaction studies involving gaxilose focus on its relationship with β-galactosidase and other enzymes involved in carbohydrate metabolism. These studies are essential for understanding how gaxilose can effectively serve as a substrate for diagnostic purposes. Research has demonstrated that the enzymatic activity can significantly influence the accuracy of lactose intolerance testing based on gaxilose administration .

Furthermore, studies have explored the pharmacokinetics of gaxilose, assessing how it is absorbed and metabolized within the body following oral administration.

Gaxilose shares structural similarities with other galactosylated xylose compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
4-O-β-D-galactopyranosyl-D-xyloseC₁₁H₂₀O₁₀Main component of gaxilose; used similarly in diagnostics
3-O-β-D-galactopyranosyl-D-xyloseC₁₁H₂₀O₁₀Slightly different glycosidic bond position; less studied
D-XyloseC₅H₁₀O₅Monosaccharide; used as a standard reference in tests
LactuloseC₁₂H₂₂O₁₁Synthetic disaccharide; used to treat constipation

Uniqueness: Gaxilose's unique structure allows it to serve specifically as a substrate for β-galactosidase, making it particularly effective for diagnosing lactose intolerance compared to other similar compounds that may not have such targeted applications.

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, exhibits crystalline polymorphism with two distinct solid-state forms that have been comprehensively characterized through advanced analytical techniques [1] [2]. The polymorphic behavior of this diagnostic drug represents a significant example of pseudopolymorphism in disaccharide compounds, where the presence or absence of water molecules within the crystal lattice fundamentally alters the structural arrangement and physicochemical properties [1] [2].

Single-crystal X-ray diffraction analysis has provided definitive structural characterization of Form A, revealing a sophisticated three-dimensional arrangement with precise crystallographic parameters [1] [2]. The crystal structure exhibits a tetragonal symmetry with space group P41212, demonstrating the inherent chirality and specific molecular packing characteristic of this disaccharide [1] [2]. The structural determination confirms the β-anomeric configuration of the compound, which is consistent with its enzymatic synthesis and biological activity as a lactase substrate [1] [2].

The comprehensive crystallographic analysis reveals that the gaxilose molecules adopt a specific conformation that facilitates extensive intermolecular interactions, particularly through hydrogen bonding networks that stabilize the overall crystal structure [1] [2]. The precise atomic coordinates and thermal parameters obtained from single-crystal diffraction provide fundamental insights into the molecular geometry and conformational preferences of this important diagnostic compound [1] [2].

Crystallographic ParameterForm A (Dihydrate)Form B (Anhydrous)
Crystal SystemTetragonalNot determined
Space GroupP 41 21 2Not determined
Unit Cell a (Å)8.2905(4)Not determined
Unit Cell c (Å)44.583(2)Not determined
Volume (ų)3064.3(3)Not determined
Z (molecules/unit cell)8Not determined
Calculated Density (Mg/m³)1.510Not determined

Form A: Dihydrate Structure

X-Ray Crystallography Data

The dihydrate form of gaxilose, designated as Form A, represents the thermodynamically stable crystalline modification under ambient conditions [1] [2]. High-resolution single-crystal X-ray diffraction studies have elucidated the complete three-dimensional structure, providing detailed insights into the molecular arrangement and packing efficiency within the crystal lattice [1] [2].

The crystallographic analysis reveals a tetragonal crystal system with unit cell dimensions of a = b = 8.2905(4) Å and c = 44.583(2) Å, resulting in a total unit cell volume of 3064.3(3) ų [1] [2]. The space group P41212 indicates the presence of screw axis symmetry elements, which contribute to the efficient packing of the disaccharide molecules and the incorporation of water molecules within the crystal structure [1] [2].

The unit cell contains eight gaxilose molecules and sixteen water molecules, corresponding to a stoichiometric ratio of one disaccharide to two water molecules [1] [2]. This 2:1 water-to-gaxilose ratio is confirmed by multiple analytical techniques, including thermogravimetric analysis and Karl Fischer titration, which consistently demonstrate a water content of approximately 10.6% by weight [1] [2].

The calculated density of 1.510 Mg/m³ reflects the efficient packing arrangement and the incorporation of water molecules within the crystal lattice [1] [2]. The refinement statistics, including R1 = 0.0710 and wR2 = 0.1392, indicate acceptable data quality and structural reliability [1] [2].

Hydrogen Bonding Network

The crystal structure of Form A is stabilized by an extensive three-dimensional hydrogen bonding network that involves both the gaxilose molecules and the incorporated water molecules [1] [2]. This complex network comprises fifteen distinct hydrogen bonds, with eight involving the water molecules and seven representing direct intermolecular interactions between gaxilose molecules [1] [2].

The water molecules play a crucial structural role, functioning as molecular bridges that connect adjacent gaxilose molecules through O-H···O interactions [1] [2]. The first water molecule (O1W) establishes four hydrogen bonds: O(1W)-H···O(2), O(3)-H···O(1W), O(4)-H···O(1W), and O(1W)-H···O(12) [1] [2]. Similarly, the second water molecule (O2W) participates in four hydrogen bonds: O(2W)-H···O(3), O(2W)-H···O(4), O(2W)-H···O(5), and O(13)-H···O(2W) [1] [2].

A particularly noteworthy structural feature is the orientational disorder observed at the O6 position, which exhibits a "double well swing" configuration [1] [2]. This disorder involves two equally occupied positions, designated O(6) and O(6A), which form hydrogen bonds with hydroxyl groups O(11) and O(13) from the xylose units [1] [2]. The interactions are described as O(11)-H···O(6/6A) and O(13)-H···O(6/6A), reflecting the dynamic nature of this structural element [1] [2].

Additional intermolecular hydrogen bonds are established through the glycosidic oxygen O1 via O(2)-H···O(1) interactions, between galactose units through O(2)-H···O(2) and O(3)-H···O(4) contacts, and between xylose units via O(12)-H···O(15) and C(14)-H···O(11) interactions [1] [2]. This comprehensive hydrogen bonding network is responsible for the structural integrity and stability of the dihydrate form [1] [2].

Hydrogen Bond TypeSpecific InteractionsStructural Role
Water-mediated (O1W)O(1W)-H···O(2), O(3)-H···O(1W), O(4)-H···O(1W), O(1W)-H···O(12)Intermolecular bridges
Water-mediated (O2W)O(2W)-H···O(3), O(2W)-H···O(4), O(2W)-H···O(5), O(13)-H···O(2W)Connectivity enhancement
O6 disorder interactionsO(11)-H···O(6/6A), O(13)-H···O(6/6A)Double well swing dynamics
Glycosidic interactionsO(2)-H···O(1)Molecular chain connectivity
Galactose-galactoseO(2)-H···O(2), O(3)-H···O(4)Lateral stability
Xylose-xyloseO(12)-H···O(15), C(14)-H···O(11)Sheet formation

Form B: Anhydrous Structure

Structural Comparison with Form A

Form B represents the anhydrous crystalline modification of gaxilose, obtained through controlled dehydration of Form A [1] [2]. This polymorphic transformation involves the complete removal of water molecules from the crystal lattice, resulting in a fundamentally different structural arrangement and altered physicochemical properties [1] [2].

The anhydrous form exhibits significantly reduced crystallinity compared to Form A, as evidenced by powder X-ray diffraction analysis [1] [2]. The characteristic diffraction peaks for Form B appear at 2θ values of 15.2°, 15.95°, and 20.4°, representing a simplified diffraction pattern compared to the multiple sharp peaks observed for the dihydrate form [1] [2]. This reduced peak complexity suggests either a different crystal packing arrangement or decreased long-range order in the anhydrous structure [1] [2].

Attempts to obtain single crystals of Form B suitable for complete structural determination have been unsuccessful, limiting the detailed crystallographic characterization of this polymorph [1] [2]. The difficulty in crystallizing Form B likely reflects the absence of the stabilizing water molecules that facilitate the ordered arrangement observed in Form A [1] [2].

Nuclear magnetic resonance spectroscopy reveals significant differences in the anomeric composition between the two forms [1] [2]. While Form A predominantly contains the β-anomer with an α:β ratio of 3:97, Form B exhibits a more balanced distribution with an α:β ratio of 34:66 [1] [2]. This substantial shift in anomeric equilibrium suggests that the dehydration process and the different crystal environment influence the conformational preferences of the disaccharide molecules [1] [2].

Stability and Hygroscopicity Properties

Form B demonstrates markedly different stability characteristics compared to Form A, primarily due to its anhydrous nature and the absence of the stabilizing hydrogen bonding network provided by water molecules [1] [2]. The thermal behavior of Form B reveals a single endothermic transition with an onset temperature of 203.4°C, corresponding to direct melting without prior dehydration [1] [2]. The melting point of 216°C is approximately 7°C higher than that observed for Form A (208.7°C), indicating greater thermal stability in the absence of water [1] [2].

However, Form B exhibits pronounced hygroscopic behavior, readily absorbing moisture from the environment [1] [2]. Controlled humidity studies demonstrate that exposure to 80% relative humidity at 25°C results in rapid rehydration and complete conversion back to Form A [1] [2]. Karl Fischer analysis of the rehydrated material confirms a water content of 10.6%, identical to that of the original dihydrate form [1] [2]. This reversible transformation highlights the dynamic nature of the polymorphic system and the thermodynamic preference for the hydrated form under ambient conditions [1] [2].

The hygroscopic transformation is also confirmed by powder X-ray diffraction and infrared spectroscopy, which show the characteristic patterns of Form A after moisture exposure [1] [2]. The infrared spectrum of Form B lacks the diagnostic water bands at 3578, 1666, and 1625 cm⁻¹ that are prominent in Form A, confirming the anhydrous nature of this polymorph [1] [2].

Transformation Mechanisms Between Polymorphic Forms

The transformation between Forms A and B of gaxilose represents a classic example of reversible pseudopolymorphism controlled by water activity and thermal conditions [1] [2] [3]. The mechanism involves both thermal and moisture-mediated pathways, each following distinct kinetic and thermodynamic principles [1] [2].

Thermal dehydration of Form A occurs through a well-defined process beginning at approximately 95.4°C, where the endothermic removal of water molecules initiates the structural reorganization [1] [2]. The transformation requires sufficient thermal energy to overcome the extensive hydrogen bonding network and can be achieved by heating to 125°C followed by cooling to room temperature [1] [2]. The kinetics of this transformation appear to follow a nucleation and growth mechanism, where initial nucleation sites of the anhydrous phase propagate throughout the crystal matrix [4] [5].

Alternative transformation pathways involve solvent-mediated conversion, where stirring Form A in methanol for three days results in gradual conversion to Form B [1] [2]. This process likely involves partial dissolution and recrystallization, allowing molecular reorganization in the absence of water incorporation [1] [2].

The reverse transformation from Form B to Form A occurs spontaneously upon exposure to atmospheric moisture, demonstrating the thermodynamic preference for the hydrated form under ambient conditions [1] [2]. This hygroscopic transformation follows first-order kinetics and is facilitated by the molecular flexibility of carbohydrates in the presence of water vapor [3]. The process involves cooperative motion of multiple molecules simultaneously, as observed in similar carbohydrate systems [4] [5].

Water activity plays a crucial role in controlling the equilibrium between the two forms [3]. Below approximately 11% relative humidity, Form A loses water and converts to Form B, while above 68% relative humidity, Form B rapidly absorbs water and transforms to Form A [3]. This behavior is consistent with general principles governing polymorphic transitions in small carbohydrates, where water serves as both a structural component and a plasticizing agent that facilitates molecular reorganization [3].

The transformation mechanism also involves changes in the disaccharide's anomeric equilibrium, suggesting that the different crystal environments influence the conformational energy landscape [1] [2]. The preferential stabilization of the β-anomer in Form A compared to the more balanced α:β distribution in Form B reflects the different intermolecular interactions and packing arrangements in each polymorph [1] [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

312.10564683 g/mol

Monoisotopic Mass

312.10564683 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A571S2B3JE

Other CAS

14087-31-1

Wikipedia

Gaxilose

Dates

Last modified: 02-18-2024
1: Domínguez Jiménez JL, Fernández Suárez A, Muñoz Colmenero AÚ, Fatela Cantillo D, López Pelayo I. Primary hypolactasia diagnosis: Comparison between the gaxilose test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism. Clin Nutr. 2016 Jan 20. pii: S0261-5614(16)00008-X. doi: 10.1016/j.clnu.2016.01.006. [Epub ahead of print] PubMed PMID: 26847948.
2: Hermida C, Martínez-Costa OH, Corrales G, Teruel C, Sánchez V, Sánchez JJ, Sarrión D, Ariza MJ, Codoceo R, Calvo I, Fernández-Mayoralas A, Aragón JJ. Improvement and validation of d-xylose determination in urine and serum as a new tool for the noninvasive evaluation of lactase activity in humans. J Clin Lab Anal. 2014 Nov;28(6):478-86. doi: 10.1002/jcla.21713. Epub 2014 Mar 22. PubMed PMID: 24659338.
3: Aragón JJ, Hermida C, Martínez-Costa OH, Sánchez V, Martín I, Sánchez JJ, Codoceo R, Cano JM, Cano A, Crespo L, Torres Y, García FJ, Fernández-Mayoralas A, Solera J, Martínez P. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial. J Clin Gastroenterol. 2014 Jan;48(1):29-36. doi: 10.1097/MCG.0b013e318297fb10. PubMed PMID: 23722657.
4: Hermida C, Guerra P, Martínez-Costa OH, Sánchez V, Sánchez JJ, Solera J, Fernández-Mayoralas A, Codoceo R, Frías J, Aragón JJ. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (gaxilose). J Clin Gastroenterol. 2013 Jul;47(6):501-8. doi: 10.1097/MCG.0b013e318272f507. PubMed PMID: 23328304.
5: Hermida C, Corrales G, Martínez-Costa OH, Fernández-Mayoralas A, Aragón JJ. Noninvasive evaluation of intestinal lactase with 4-galactosylxylose: comparison with 3- and 2-galactosylxylose and optimization of the method in rats. Clin Chem. 2006 Feb;52(2):270-7. Epub 2005 Dec 29. PubMed PMID: 16384892.
6: Aragón JJ, Fernández-Mayoralas A, Jiménez-Barbero J, Martín-Lomas M, Rivera-Sagredo A, Villanueva D. Evaluation of rat intestinal lactase in vivo with 4-galactosylxylose. Clin Chim Acta. 1992 Sep 30;210(3):221-6. PubMed PMID: 1468143.
7: Rivera-Sagredo A, Fernández-Mayoralas A, Jiménez-Barbero J, Martín-Lomas M, Villanueva D, Aragón JJ. 4-O-beta-D-galactopyranosyl-D-xylose: a new synthesis and application to the evaluation of intestinal lactase. Carbohydr Res. 1992 Apr 10;228(1):129-35. PubMed PMID: 1516083.
8: Rio S, Beau JM, Jacquinet JC. Synthesis of glycopeptides from the carbohydrate-protein linkage region of proteoglycans. Carbohydr Res. 1991 Oct 14;219:71-90. PubMed PMID: 1804538.

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